molecular formula C25H28N2O B12623665 1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine CAS No. 918479-96-6

1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine

Cat. No.: B12623665
CAS No.: 918479-96-6
M. Wt: 372.5 g/mol
InChI Key: CDLIMVUOGAATFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine is a piperazine derivative featuring a biphenylmethyl group at the 1-position and a phenoxyethyl substituent at the 4-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, including neurotransmitter receptors and enzymes . The biphenyl group enhances lipophilicity and may improve binding to hydrophobic pockets in proteins, while the phenoxyethyl chain introduces steric and electronic effects that modulate pharmacokinetic properties.

Properties

CAS No.

918479-96-6

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-phenoxyethyl)-4-[(2-phenylphenyl)methyl]piperazine

InChI

InChI=1S/C25H28N2O/c1-3-9-22(10-4-1)25-14-8-7-11-23(25)21-27-17-15-26(16-18-27)19-20-28-24-12-5-2-6-13-24/h1-14H,15-21H2

InChI Key

CDLIMVUOGAATFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization is a crucial step in synthesizing piperazine derivatives. The following steps outline a typical cyclization process:

  • Starting Materials : The synthesis often begins with a substituted phenyl or biphenyl compound, which is then reacted with a suitable amine.

  • Reaction Conditions : The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions (80–120°C) to facilitate cyclization.

  • Example Reaction :

    $$
    \text{Phenylamine} + \text{Biphenyl precursor} \xrightarrow{\text{Base}} \text{Piperazine derivative}
    $$

Coupling Reactions

Cross-coupling reactions are essential for introducing the biphenyl moiety into the piperazine framework:

  • Suzuki Coupling : This method employs palladium catalysts and boronic acids to couple aryl halides with aryl groups.

  • Ullmann Coupling : Involves the coupling of aryl halides with amines using copper catalysts.

  • Reaction Example :

    $$
    \text{Aryl halide} + \text{Aryl boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Biphenyl compound}
    $$

Functional Group Transformations

Functional group modifications are performed to enhance the reactivity of intermediates:

  • N-Alkylation : The piperazine nitrogen can be alkylated using alkyl halides or sulfonates to introduce the phenoxyethyl group.

  • Deprotection Steps : If protective groups are used during synthesis, they must be removed under mild conditions to yield the final product.

Yield Optimization

Yield optimization is critical in synthetic chemistry. Factors influencing yield include:

  • Catalyst Selection : Using more efficient catalysts can significantly improve yields in coupling reactions.

  • Temperature Control : Maintaining optimal temperatures during reactions helps prevent side reactions and degradation of sensitive compounds.

Purification Techniques

Purification of synthesized compounds is necessary for ensuring high purity:

Technique Description
Column Chromatography Effective for separating compounds based on polarity
Crystallization Useful for purifying solid products
HPLC High-performance liquid chromatography for purity analysis

Chemical Reactions Analysis

Types of Reactions

1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceuticals.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Piperazine Core

The target compound’s structure is compared to analogs with modifications at the 1- and 4-positions of the piperazine ring:

Compound Name 1-Position Substituent 4-Position Substituent Key Properties/Applications Evidence Source
Target Compound [1,1'-Biphenyl]-2-ylmethyl 2-Phenoxyethyl N/A (hypothetical CNS activity) N/A
1-(2-Chlorophenyl)phenylmethoxyethyl derivative 2-[(2-Chlorophenyl)phenylmethoxy]ethyl 2-Methylphenylmethyl Potential psychoactive properties
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)) Cyclohexyl 1,2-Diphenylethyl Analgesic, opioid receptor agonist
4-(3-Methoxy-biphenyl-4-yl)piperazine (18) 2-(t-BDMS-oxy)ethyl 3-Methoxy-biphenyl-4-yl Neuroprotective (anti-Parkinsonian)
6b (EMCDDA-Europol Joint Report) 3′-(Benzo-1,4-dioxan-6-yl)-2′-methyl-biphenyl Methyl PD-1/PD-L1 inhibition (anticancer)

Key Observations :

  • Biphenyl vs.
  • Phenoxyethyl vs. Alkyl Chains: The phenoxyethyl group introduces an ether linkage, improving solubility over purely alkyl chains (e.g., MT-45’s diphenylethyl group) while maintaining moderate lipophilicity .
  • Positional Isomerism : Substitution at the biphenyl-2-yl position (target compound) vs. biphenyl-4-yl (compound 18 in ) may alter steric hindrance and molecular geometry, affecting receptor selectivity.

Pharmacological and Physicochemical Properties

Molecular Weight and Lipophilicity
  • Target Compound : Estimated molecular weight = 392.5 g/mol (C25H26N2O).
  • Analog Comparison :
    • MT-45: Molecular weight = 354.5 g/mol; higher logP due to diphenylethyl group .
    • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (): MW = 398.4 g/mol; nitro and fluorobenzoyl groups increase polarity.

Biological Activity

The compound 1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine (referred to as Compound A) is a piperazine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

Compound A is characterized by a piperazine core substituted with a biphenyl moiety and a phenoxyethyl group. Its molecular formula is C20H24N2OC_{20}H_{24}N_2O.

Biological Activity Overview

The biological activity of Compound A can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that Compound A exhibits moderate antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Dopamine Receptor Agonism : Research indicates that derivatives of piperazine can act as selective agonists for dopamine receptors, particularly the D3 receptor, which may have implications in treating neurological disorders.
  • Antichlamydial Activity : Compounds similar to A have shown effectiveness against Chlamydia species, indicating potential for development as antimicrobial agents.

Synthesis

The synthesis of Compound A typically involves multi-step organic reactions that incorporate biphenyl and phenoxyethyl groups into the piperazine framework. The detailed synthetic route is crucial for optimizing yield and purity.

Structure-Activity Relationships (SAR)

Understanding the SAR of piperazine derivatives is vital for enhancing their biological efficacy. The following table summarizes findings from various studies on related compounds:

CompoundSubstituentActivityReference
1PhenylModerate antibacterial
2o-TolylEnhanced antichlamydial
33,4-DichlorophenylHigh activity against Chlamydia
ABiphenylPotential D3R agonist

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several piperazine derivatives, including Compound A. The results indicated that while some derivatives exhibited significant antibacterial properties, others showed minimal effects. Notably, the inclusion of electron-withdrawing groups was found to enhance activity against Chlamydia.

Case Study 2: Dopamine Receptor Interaction

Research focused on the interaction of piperazine derivatives with dopamine receptors revealed that Compound A could selectively activate the D3 receptor without affecting D2 receptor activity. This selectivity is crucial for minimizing side effects in therapeutic applications targeting neurological conditions.

Toxicity and Safety Profile

Initial toxicity assessments indicate that Compound A has a favorable safety profile in vitro, exhibiting low cytotoxicity against human cell lines. Further studies are necessary to evaluate its mutagenicity and long-term effects.

Q & A

Q. Key Parameters :

ParameterCondition
SolventDMF or Acetonitrile
BaseK₂CO₃ (1.1–1.2 equiv)
TemperatureRoom temperature
Reaction Time6–12 hours

Advanced: How can molecular docking studies guide the design of this compound for specific biological targets?

Answer:
Molecular docking requires:

  • Target Selection : Prioritize receptors with known piperazine interactions (e.g., serotonin or dopamine receptors, kinases). Use databases like PDB or PubChem .
  • Software : AutoDock Vina or Schrödinger Suite for ligand-receptor binding simulations.
  • Structural Preparation : Optimize the compound’s 3D conformation (e.g., chair conformation of piperazine ring, dihedral angles of biphenyl groups) using crystallographic data from analogous structures .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with known inhibitors. Adjust substituents (e.g., fluorophenyl groups) to enhance hydrophobic interactions .

Example : Modifying the phenoxyethyl chain length may improve binding to tyrosine kinase pockets .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., biphenyl methyl protons at δ 3.5–4.0 ppm, phenoxyethyl protons at δ 4.1–4.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ≈ 399.2 for C₂₆H₂₈N₂O).
  • X-ray Crystallography : Determine crystal packing and piperazine ring conformation (e.g., chair vs. boat). Monoclinic systems (space group P2₁/c) are common .

Q. Synthetic Pathway :

Piperazine → Alkylation → 1-(2-Phenoxyethyl)piperazine  
↓  
2-Methylbiphenyl → Bromination → [1,1'-Biphenyl]-2-ylmethyl bromide  
↓  
Final Coupling → Target Compound  

Advanced: What strategies enhance selectivity for kinase inhibition in structural analogs?

Answer:

  • Fragment-Based Design : Incorporate the 1-(4-fluorobenzyl)piperazine fragment, which shows affinity for ATP-binding pockets in kinases .
  • Substituent Tuning : Introduce sulfonamide or carbothioamide groups to hydrogen-bond with catalytic lysine residues .
  • Selectivity Screening : Test against kinase panels (e.g., KinomeScan) to identify off-target effects. Optimize using IC₅₀ ratios (e.g., >100-fold selectivity for VEGFR2 over EGFR) .

Q. SAR Insight :

ModificationEffect
4-Fluorobenzyl↑ Hydrophobicity, ↓ metabolic clearance
Phenoxyethyl chain elongation↓ Solubility, ↑ target residence time

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.